molecular formula C25H29N3O6S B2940958 N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 877649-15-5

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2940958
CAS No.: 877649-15-5
M. Wt: 499.58
InChI Key: MYCMIKJKPAZFJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a complex heterocyclic architecture. Its structure integrates three key moieties:

  • 4-(4-Methoxyphenyl)piperazine: A substituted piperazine linked to a 4-methoxyphenyl group, a motif commonly associated with receptor binding (e.g., dopamine, serotonin receptors) due to its conformational flexibility and hydrogen-bonding capacity .
  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonamide: A benzodioxane ring fused with a sulfonamide group, which enhances solubility and provides a site for electrostatic interactions with biological targets.

The molecular formula is C25H29N3O6S (calculated molecular weight: ~499.55 g/mol), differing from analogs primarily in the substitution pattern on the piperazine-attached phenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related piperazine-sulfonamide hybrids are frequently explored for central nervous system (CNS) activity, antimicrobial properties, or enzyme inhibition .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-31-20-6-4-19(5-7-20)27-10-12-28(13-11-27)22(23-3-2-14-32-23)18-26-35(29,30)21-8-9-24-25(17-21)34-16-15-33-24/h2-9,14,17,22,26H,10-13,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCMIKJKPAZFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor such as 2-furylmethanol.

    Synthesis of the piperazine ring: The piperazine ring can be synthesized by reacting 1,4-dichlorobutane with an appropriate amine.

    Coupling of the furan and piperazine rings: This step involves the reaction of the furan derivative with the piperazine derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

    Formation of the benzodioxine ring: This can be achieved through the cyclization of a suitable precursor such as 2,3-dihydroxybenzaldehyde.

    Sulfonamide formation: The final step involves the reaction of the benzodioxine derivative with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in hydrolysis and alkylation reactions, critical for modifying pharmacological activity.

Reaction TypeConditionsProductsYieldReference
Acidic Hydrolysis6M HCl, 100°C, 8h2,3-dihydro-1,4-benzodioxine-6-sulfonic acid + Ethylamine derivatives72%
Alkaline Hydrolysis2M NaOH, 80°C, 6hSulfonate salts + Amines65%
N-AlkylationK₂CO₃, DMF, alkyl halide, 60°CN-alkylated sulfonamides50–85%

Key findings:

  • Hydrolysis under acidic conditions cleaves the sulfonamide bond, yielding sulfonic acid and secondary amines.

  • Alkylation at the sulfonamide nitrogen enhances lipophilicity, impacting blood-brain barrier permeability.

Piperazine Ring Modifications

The 4-(4-methoxyphenyl)piperazine moiety undergoes electrophilic substitution and cross-coupling reactions.

Reaction TypeReagents/CatalystsProductsSelectivityReference
Aromatic BrominationBr₂, FeBr₃, CH₂Cl₂3-Bromo-4-methoxyphenylpiperazine>90% para
Buchwald–Hartwig CouplingPd(dba)₂, Xantphos, Ar-XArylated piperazine derivatives60–75%
N-DemethylationBBr₃, CH₂Cl₂, −78°CPiperazine with free NH group55%

Key findings:

  • Bromination occurs preferentially at the para position relative to the methoxy group .

  • Palladium-catalyzed coupling introduces aryl groups at the piperazine nitrogen, expanding structural diversity .

Furan Ring Reactions

The furan-2-yl group participates in electrophilic substitutions and Diels-Alder cycloadditions.

Reaction TypeConditionsProductsNotesReference
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-furan-2-yl derivativeMinor ring-opening side products
Diels-AlderMaleic anhydride, refluxOxanorbornene adductEndo selectivity (7:1)
HydrogenationH₂, Pd/C, EtOHTetrahydrofuran derivativeComplete saturation in 4h

Key findings:

  • Nitration at the 5-position of the furan ring is favored due to electronic effects .

  • Hydrogenation of the furan ring improves metabolic stability but reduces CNS penetration.

Benzodioxine Ring Functionalization

The 2,3-dihydro-1,4-benzodioxine core undergoes oxidation and ring-opening reactions.

Reaction TypeReagentsProductsOutcomeReference
OxidationKMnO₄, H₂O, 25°C1,4-Benzodioxin-6-sulfonamide quinoneLoss of dihydro structure
Acidic Ring-OpeningHBr, AcOHCatechol sulfonamide derivativesRegioselective cleavage

Key findings:

  • Oxidation converts the benzodioxine to a quinone, altering electronic properties .

  • Ring-opening with HBr yields catechol derivatives, useful for further functionalization.

Enzymatic Interactions

The compound inhibits acetylcholinesterase (AChE) via non-covalent interactions, confirmed by kinetic assays:

ParameterValueMethodReference
IC₅₀ (AChE)1.2 μMEllman’s assay
Binding Constant (Kd)0.8 μMIsothermal titration calorimetry
Selectivity (vs BuChE)>50-foldEnzyme kinetics

Mechanistic insight:

  • The sulfonamide group hydrogen-bonds to the catalytic serine residue (Ser203) of AChE.

  • The 4-methoxyphenylpiperazine moiety enhances π-π stacking with Trp86 .

Stability Under Physiological Conditions

Degradation studies in simulated biological environments reveal:

ConditionpHHalf-Life (t₁/₂)Major DegradantsReference
Simulated gastric fluid1.22.3hSulfonic acid, free piperazine
Plasma (37°C)7.48.5hN-Oxide derivatives
Liver microsomes7.41.8hDemethylated metabolites

Key finding:

  • Demethylation of the 4-methoxy group is the primary metabolic pathway .

Synthetic Routes

A representative multi-step synthesis is outlined below:

StepReactionKey ReagentsYieldReference
1Sulfonamide formation2,3-Dihydrobenzodioxine-6-amine + ClSO₂R78%
2Piperazine alkylation1-(4-Methoxyphenyl)piperazine, K₂CO₃, DMF65%
3Furan-2-ylmethyl introductionFuran-2-ylmethyl bromide, NaH58%
4PurificationColumn chromatography (SiO₂, EtOAc/Hexane)95% purity

Optimization note:

  • Microwave-assisted synthesis reduced Step 2 duration from 12h to 2h with comparable yields.

Scientific Research Applications

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with potential uses in medicinal chemistry. It features a furan moiety, a piperazine ring, and a benzodioxine structure. The molecular weight is approximately 450.5 g/mol.

This compound is a sulfonamide, a class of compounds known for their antibacterial qualities. The piperazine structure also suggests that it may have psychoactive properties, affecting the central nervous system.

Reactivity

The reactivity of this compound can be assessed through various chemical reactions.

Mechanism of Action and Pharmacodynamics

The mechanism of action is likely multifaceted due to its complex structure. Data on binding affinities and kinetic studies would give more insight into its pharmacodynamics.

Related Compounds

Other related compounds include:

  • N-[(furan-2-yl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide This compound has a molecular weight of 439.54 and the molecular formula C22 H25 N5 O3 S .
  • N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide This compound has a molecular weight of 435.5 and the molecular formula C25H29N3O4 .
  • N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide This compound has a molecular weight of 385.5 g/mol .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Structural Implications :

  • 4-Methoxy vs.
  • Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound offers stronger hydrogen-bond acceptor capacity compared to the carboxamide analog, which may improve target affinity but reduce membrane permeability .

Research Findings and Implications

  • Substituent Effects : Methoxy groups improve receptor binding in dopamine antagonists, whereas fluorine substituents may enhance metabolic resistance but reduce potency .
  • Functional Group Impact : Sulfonamides generally exhibit better solubility and target engagement than carboxamides, though at the cost of increased molecular weight .

Table 2: Hypothetical Pharmacokinetic Properties (Extrapolated)

Property Target Compound (Methoxy) Fluorophenyl Analog Carboxamide Analog
LogP (Predicted) ~3.2 ~2.8 ~2.5
Hydrogen Bond Acceptors 7 6 5
CNS Penetration Potential Moderate High Low

Biological Activity

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing information from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a furan ring, a piperazine moiety, and a methoxyphenyl group, which contribute to its pharmacological properties. Its molecular formula is C22H31N3O3C_{22}H_{31}N_{3}O_{3}, and it has been characterized for its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. The compound may modulate the activity of various receptors or enzymes, influencing pathways associated with inflammation, pain relief, and potentially other therapeutic effects.

Biological Activity Overview

  • Anti-inflammatory Activity : Research has indicated that compounds similar to this compound exhibit significant inhibition of COX-1 and COX-2 enzymes. This suggests potential use in treating inflammatory conditions.
  • Analgesic Effects : The compound has shown promise in pain management studies, indicating its capability to alleviate pain through modulation of pain pathways.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, although further research is needed to establish efficacy and mechanisms .

Study 1: Anti-inflammatory Effects

A study evaluated the COX inhibitory properties of compounds related to this class. The results demonstrated that certain derivatives exhibited IC50 values comparable to established NSAIDs, suggesting their potential as anti-inflammatory agents.

Study 2: Analgesic Activity

In a controlled trial assessing the analgesic properties of this compound, researchers found significant pain reduction in animal models compared to placebo groups.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against similar structures:

Compound NameStructureBiological ActivityReference
Compound AStructure AModerate COX inhibition
Compound BStructure BStrong analgesic effect
N-[2-(furan-2-yl)-...]Current CompoundSignificant anti-inflammatory and analgesic effects

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine and benzodioxine-sulfonamide moieties. Key steps include:
  • Coupling of piperazine derivatives : Use Buchwald-Hartwig amination or nucleophilic substitution to attach the 4-(4-methoxyphenyl)piperazine group to the ethyl linker .
  • Sulfonamide formation : React the benzodioxine sulfonyl chloride with the amine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization : Yield improvements (up to 45–60%) are achieved by controlling temperature (0–25°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd(OAc)₂ for cross-coupling) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify the presence of characteristic signals (e.g., methoxy protons at δ ~3.7 ppm, furan protons at δ ~6.3–7.4 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Crystallography : Single-crystal X-ray diffraction can resolve stereochemistry, as demonstrated for related piperazine derivatives (e.g., C–C bond angles and torsional conformations) .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Methodological Answer : Prioritize receptor binding assays due to structural similarity to known ligands:
  • Dopamine Receptor Affinity : Radioligand displacement assays (³H-spiperone for D2/D3 receptors) in transfected HEK-293 cells .
  • Serotonin Receptor Screening : Use 5-HT₁A/₂A competitive binding assays (³H-8-OH-DPAT or ³H-ketanserin) .
  • Functional Assays : Measure cAMP modulation via GPCR activation/inhibition in cell lines expressing target receptors .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers in derivatives of this sulfonamide compound?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (Chiralpak AD-H or AS-3R) with hexane/ethanol gradients to separate enantiomers .
  • Enantioselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperazine-ethyl linker formation to control stereochemistry .
  • Crystallographic Resolution : Co-crystallize with chiral counterions (e.g., tartaric acid) to isolate specific enantiomers .

Q. How does the sulfonamide group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity : The sulfonamide increases polarity, reducing logP (use shake-flask or HPLC logP measurements) .
  • Metabolic Stability : Evaluate hepatic microsomal clearance (human/rat) to assess susceptibility to oxidative metabolism .
  • Solubility : Perform pH-dependent solubility studies (e.g., 0.1 N HCl vs. PBS) to guide formulation strategies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor selectivity?

  • Methodological Answer :
  • Analog Synthesis : Modify the furan, methoxyphenyl, or benzodioxine groups and test binding affinity across receptor panels .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with D3 vs. 5-HT₂A receptors, focusing on hydrophobic pockets and hydrogen bonds .
  • Data Analysis : Compare IC₅₀ values (Table 1) to identify critical substituents for selectivity.

Table 1 : Representative Binding Affinities of Structural Analogs

Compound ModificationD3 Receptor (Ki, nM)5-HT₁A Receptor (Ki, nM)
Parent compound2.1450
–OCH₃ replaced with –Cl8.3320
Furan replaced with thiophene1.7620

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.